4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate
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Overview
Description
4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate is an organic compound with the molecular formula C14H13NO5S2 It is characterized by the presence of an acetyl group, a thienylsulfonyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate typically involves the following steps:
Coupling Reaction: The acetylated product is then coupled with 4-aminophenyl acetate under controlled conditions.
The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[Acetyl(2-thienylsulfonyl)amino]phenyl sulfonate
- 4-[Acetyl(2-thienylsulfonyl)amino]phenyl chloride
- 4-[Acetyl(2-thienylsulfonyl)amino]phenyl bromide
Uniqueness
4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl and thienylsulfonyl groups provide unique reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-[acetyl(thiophen-2-ylsulfonyl)amino]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-10(16)15(22(18,19)14-4-3-9-21-14)12-5-7-13(8-6-12)20-11(2)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYGYVBTXWYKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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